4-(2-Bromo-5-acetamidophenoxy)butanoic acid
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Overview
Description
This compound has a molecular formula of C12H14BrNO4 and a molecular weight of 316.151. It is primarily known for its role in inhibiting specific pathways in biological systems, making it a valuable tool in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-acetamidophenoxy)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to form the acetamido derivative.
Etherification: The formation of an ether bond between the brominated acetamidophenol and butanoic acid.
Each of these steps requires specific reaction conditions, such as the use of bromine or N-bromosuccinimide for bromination, acetic anhydride for acetylation, and appropriate catalysts for etherification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-acetamidophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2-Bromo-5-acetamidophenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor in various biological pathways, particularly in the Wnt signaling pathway.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-acetamidophenoxy)butanoic acid involves its role as an inhibitor in the Wnt signaling pathway. This pathway is crucial for cell proliferation and differentiation. By inhibiting specific enzymes and proteins within this pathway, the compound can modulate cellular processes, making it a valuable tool in both research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(5-Acetamido-2-bromophenoxy)butanoic acid: A closely related compound with similar inhibitory properties.
2-Bromo-5-acetamidophenol: A precursor in the synthesis of 4-(2-Bromo-5-acetamidophenoxy)butanoic acid.
Uniqueness
What sets this compound apart from similar compounds is its specific inhibitory action on the Wnt signaling pathway. This unique property makes it particularly valuable in research focused on cell proliferation, differentiation, and related diseases.
Properties
IUPAC Name |
4-(5-acetamido-2-bromophenoxy)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4/c1-8(15)14-9-4-5-10(13)11(7-9)18-6-2-3-12(16)17/h4-5,7H,2-3,6H2,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPGRIANUIDLKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)OCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.